(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone
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Overview
Description
(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a quinazoline core, a phenyl group, and a morpholino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with an appropriate aldehyde or ketone under acidic or basic conditions.
Amination: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the chloroquinazoline reacts with aniline in the presence of a base.
Morpholino Group Addition: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recycling and purification steps are also crucial in industrial settings to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and morpholino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinazoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloroquinazoline moiety, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and mild acidic conditions.
Substitution: Amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides and phenyl ketones.
Reduction: Formation of dihydroquinazolines and reduced phenyl derivatives.
Substitution: Formation of substituted quinazolines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, and inhibitors of these enzymes are valuable tools for studying cellular processes and developing new therapeutic agents.
Medicine
The compound has shown promise in preclinical studies as a potential anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further development as a targeted cancer therapy.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone involves the inhibition of specific kinases. These kinases are part of signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these enzymes, the compound can disrupt abnormal cell signaling in cancer cells, leading to reduced proliferation and increased apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline-based kinase inhibitor used in cancer therapy.
Erlotinib: A similar compound with a quinazoline core, used as an anticancer agent.
Lapatinib: A dual kinase inhibitor with a quinazoline structure, used in the treatment of breast cancer.
Uniqueness
(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its morpholino group, in particular, enhances its solubility and bioavailability, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with similar compounds
Properties
IUPAC Name |
[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c26-19-8-11-22-21(16-19)23(17-4-2-1-3-5-17)29-25(28-22)27-20-9-6-18(7-10-20)24(31)30-12-14-32-15-13-30/h1-11,16H,12-15H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBANKFUBRDOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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